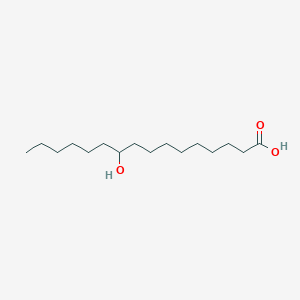
10-Hydroxyhexadecanoic acid
Overview
Description
10-Hydroxyhexadecanoic acid (10-HDA) is a saturated fatty acid with the chemical formula C₁₆H₃₂O₃ . It is also known as 10-hydroxydecanoic acid . The molecule contains two functional groups: a hydroxyl group (-OH) and a carboxylic acid group (-COOH). 10-HDA has been extracted from royal jelly obtained from honeybees (Apis mellifera) .
Synthesis Analysis
The synthesis of 10-HDA involves various methods, including macrolactonization, esterification, and macrocyclization. Researchers have explored its preparation through ruthenium-catalyzed reactions and chain length selectivity studies for cutinase-catalyzed polycondensation reactions .
Molecular Structure Analysis
The molecular structure of 10-HDA consists of a 16-carbon hydrocarbon chain with a hydroxyl group attached to the 10th carbon atom. The linear formula is HO(CH₂)₉CO₂H . The compound exhibits a melting point of approximately 75-77°C .
Scientific Research Applications
Synthesis and Chemical Production
- In vitro Synthesis : 10-Hydroxyhexadecanoic acid has been synthesized in vitro using recombinant E. coli, demonstrating the production of dihydroxy fatty acids. This study highlights the potential for using engineered microorganisms for synthesizing specific chemical compounds (Kaprakkaden, Srivastava, & Bisaria, 2017).
Biological and Material Applications
- Oligomers from Lime Fruit Cutin : Oligomers derived from the partial degradation of lime fruit cutin, involving 10,16-dihydroxyhexadecanoic acid, were identified. These findings contribute to understanding the molecular architecture of natural biopolymers (Tian et al., 2008).
- Potential for Aliphatic Polyesters : Derivatives of 10,16-dihydroxyhexadecanoic acid isolated from tomatoes have shown potential for synthesizing a variety of chemicals and bio-polyesters. This application could be significant for developing non-toxic, sustainable materials (Arrieta-Báez et al., 2011).
Industrial and Environmental Uses
- Biobased Polyester : 10-Hydroxydecanoic acid, closely related to 10-hydroxyhexadecanoic acid, has been used to create a new type of biobased aliphatic polyester. This development suggests its potential as an alternative to petroleum-based packaging materials (Gao et al., 2020).
- Hydration of Unsaturated Fatty Acids : The use of Lactobacillus rhamnosus for the hydration of unsaturated fatty acids to produce hydroxy derivatives, including 10-hydroxyhexadecanoic acid, represents a biotechnological approach for creating high-value flavor ingredients from renewable sources (Serra & De Simeis, 2018).
Advanced Applications in Science and Technology
- Metabolic Engineering for Hydroxy Fatty Acids Production : Research has focused on engineering Escherichia coli to produce hydroxy fatty acids, including 10-hydroxyhexadecanoic acid, directly from glucose. This approach could lead to a cost-effective method for large-scale production of these compounds (Cao et al., 2016).
properties
IUPAC Name |
10-hydroxyhexadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-9-12-15(17)13-10-7-5-6-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFMVAWAOYDYFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574511 | |
| Record name | 10-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Hydroxyhexadecanoic acid | |
CAS RN |
23048-75-1 | |
| Record name | 10-Hydroxyhexadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23048-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Hydroxypalmitic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023048751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Hydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-HYDROXYPALMITIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/517PLX6392 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 10-Hydroxyhexadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0112188 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrimido[2,1-a]isoindol-6(2H)-one, 3,4-dihydro-](/img/structure/B3049940.png)




![4-{[tert-Butyl(dimethyl)silyl]oxy}-1H-pyrazole](/img/structure/B3049947.png)






